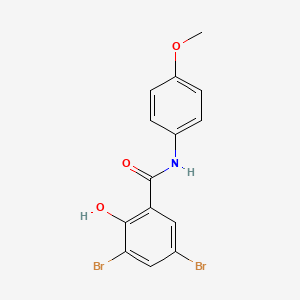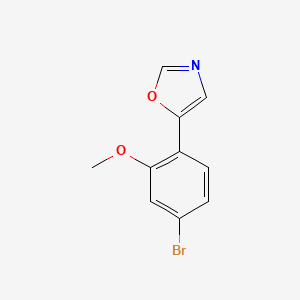
3,5-Dibromo-2-hydroxy-N-(4-methoxy-phenyl)-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “3,5-Dibromo-2-hydroxy-N-(4-methoxy-phenyl)-benzamide” would likely include a benzene ring (due to the “benzamide” part of the name), two bromine atoms (indicated by “dibromo”), a hydroxy group (OH), and a methoxy group (OCH3) attached to a phenyl group .Chemical Reactions Analysis
Benzamides, including potentially “3,5-Dibromo-2-hydroxy-N-(4-methoxy-phenyl)-benzamide”, can undergo various chemical reactions. For example, they can react with Grignard reagents to form tertiary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Dibromo-2-hydroxy-N-(4-methoxy-phenyl)-benzamide” would depend on its specific structure. Generally, benzamides are solid at room temperature and have higher melting points than corresponding carboxylic acids .Applications De Recherche Scientifique
Inhibition of Photosynthetic Electron Transport
The compound, also known as 3,5-dibromo-2-hydroxy-N-phenylbenzamides (Br2-PBA), has been found to inhibit photosynthetic electron transport (PET). The inhibitory efficiency depends on the compound’s lipophilicity and the electronic properties of the R substituent in the N-phenyl moiety . This could have implications for the study of photosynthesis and the development of inhibitors.
Interaction with Chlorophyll a and Aromatic Amino Acids
The compound interacts with chlorophyll a and aromatic amino acids present in the pigment-protein complexes, mainly in photosystem 2 . This interaction was documented by fluorescence spectroscopy, suggesting potential applications in the study of photosystem 2 and its components.
Potential Applications in Optoelectronics
The compound has been suggested to have potential applications in the field of optoelectronics due to its large first-order molecular hyperpolarizability . This suggests that it could be a promising material for optical applications.
Use in Formal Total Synthesis
The compound has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This indicates its potential use in the synthesis of other complex organic compounds.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,5-dibromo-2-hydroxy-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br2NO3/c1-20-10-4-2-9(3-5-10)17-14(19)11-6-8(15)7-12(16)13(11)18/h2-7,18H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQYZLCHJYREBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dibromo-2-hydroxy-N-(4-methoxyphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6358482.png)






![2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid, 95%](/img/structure/B6358517.png)
![[(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl]amine, 95%](/img/structure/B6358528.png)

